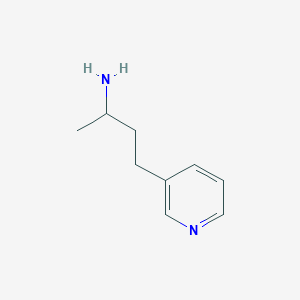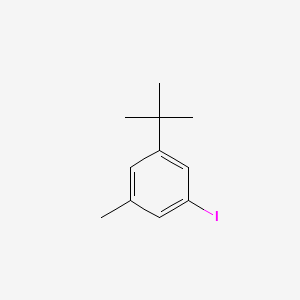
4,4''-Dimethyl-(1,1',3',1'')terphenyl
Descripción general
Descripción
4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl is an organic compound with the molecular formula C20H18. It belongs to the class of terphenyls, which are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. This compound is characterized by the presence of two methyl groups attached to the para positions of the outer benzene rings. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form toluene.
Coupling Reaction: The toluene is then subjected to a coupling reaction with a suitable aryl halide, such as bromobenzene, in the presence of a palladium catalyst to form the terphenyl structure.
Methylation: Finally, the terphenyl compound is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to obtain 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl.
Industrial Production Methods: Industrial production of 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of high-performance materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl can be compared with other terphenyl derivatives, such as:
4,4’‘-Dimethyl-(1,1’,4’,1’')terphenyl: Similar structure but with different substitution pattern.
4,4’‘-Dichloro-(1,1’,3’,1’')terphenyl: Contains chlorine atoms instead of methyl groups.
4,4’‘-Diphenyl-(1,1’,3’,1’')terphenyl: Contains phenyl groups instead of methyl groups.
Uniqueness: The presence of methyl groups in 4,4’‘-Dimethyl-(1,1’,3’,1’')terphenyl imparts unique electronic and steric properties, making it distinct from other terphenyl derivatives. These properties influence its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications.
Propiedades
Número CAS |
19399-68-9 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-6-10-17(11-7-15)19-4-3-5-20(14-19)18-12-8-16(2)9-13-18/h3-14H,1-2H3 |
Clave InChI |
IJSRIMSZPSHKCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzamide, 3-[4-chloro-3-iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-](/img/structure/B8762401.png)
